molecular formula C25H27F2N5O3S B607688 GNE-4997

GNE-4997

Número de catálogo: B607688
Peso molecular: 515.6 g/mol
Clave InChI: JNRFIKALOWSUBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Significance of Tec Family Kinases in Immune Signaling

Tec family kinases are critical regulators of lymphocyte development, activation, and differentiation. nih.gov They function downstream of various immune receptors, including the TCR, CD28, CD2, chemokine receptor CXCR4, and Fc epsilon R. nih.gov Their involvement in these diverse signaling pathways underscores their broad importance in orchestrating immune responses.

Biological Roles of ITK in T-Cell Development and Function

ITK plays a pivotal role in multiple aspects of T-cell biology, including development, differentiation, and effector function. guidetopharmacology.orgfrontiersin.org Studies using ITK-deficient mice have revealed significant defects in T-cell activation, reduced numbers of mature thymocytes, impaired proliferation, altered CD4+:CD8+ T cell ratios, and defects in thymic selection. nih.gov These phenotypes can be exacerbated in the absence of other Tec kinases like Rlk, suggesting some functional overlap within the family. nih.gov ITK's influence extends beyond conventional T lymphocytes to include innate T cells. nih.gov

ITK is functionally important for the development and effector function of specific T helper cell subsets, including Th2 and Th17 cells. nih.govwikipedia.org Conversely, the absence or inhibition of ITK can favor the production of Th1 cytokines and the differentiation of T cells towards regulatory T cells (Tregs). biorxiv.orgplos.org

ITK is a critical mediator of TCR signaling. nih.gov Upon TCR stimulation, ITK is recruited and activated through a series of phosphorylation events, including autophosphorylation and phosphorylation by kinases like Lck. biolegend.comnih.govplos.org ITK functions downstream of the TCR to regulate key signaling molecules and pathways. nih.govguidetopharmacology.org

A key function of ITK in TCR signaling is the regulation of Phospholipase C-gamma 1 (PLC-γ1) phosphorylation. nih.govguidetopharmacology.orgnih.gov ITK is required for the full TCR-induced activation and phosphorylation of PLC-γ1. rupress.org This phosphorylation is a critical step in initiating downstream signaling events. nih.govaai.org

Phosphorylation of PLC-γ1 by ITK leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores and promotes the influx of extracellular calcium, a process known as calcium mobilization. nih.govguidetopharmacology.orgbiolegend.comaai.org ITK is thus essential for robust calcium mobilization following TCR stimulation. rupress.orgaai.org Impaired calcium mobilization is observed in ITK-deficient T cells. rupress.orgaai.org

Regulation of Phospholipase C-gamma 1 (PLC-γ1) Phosphorylation

Historical Context of ITK Inhibitor Discovery and Early Research

The recognition of ITK's central role in T-cell signaling and inflammatory responses spurred interest in developing inhibitors targeting this kinase. d-nb.infonih.gov Early ITK-specific inhibitors began to emerge in the early 2000s, with various chemical scaffolds explored by different pharmaceutical companies. d-nb.inforesearchgate.net These early efforts laid the groundwork for the development of more potent and selective ITK inhibitors. researchgate.net

Rationale for Investigating ITK as a Therapeutic Target in Preclinical Models

The significant role of ITK in T-cell-mediated immune responses makes it an attractive therapeutic target for diseases characterized by aberrant T-cell activity. d-nb.infonih.govnih.gov Preclinical studies using ITK-deficient mice demonstrated beneficial outcomes in experimental models of various inflammatory and autoimmune diseases, including asthma, inflammatory bowel disease, and multiple sclerosis. nih.gov Furthermore, ITK's involvement in the differentiation of T helper cell subsets, particularly Th2 and Th17 cells which are implicated in numerous inflammatory conditions, provides a strong rationale for targeting ITK to modulate these responses. nih.govnih.govbiorxiv.org The potential for ITK inhibitors to shift the balance towards Th1 and Treg responses also suggests potential applications in oncology and transplant medicine. biorxiv.orgcorvuspharma.compatsnap.com

Propiedades

IUPAC Name

N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFIKALOWSUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Biochemical Characterization of Gne-4997 As an Itk Inhibitor

Specific Target Engagement and Potency

GNE-4997 demonstrates specific engagement with ITK, exhibiting high potency in inhibiting its enzymatic activity. medchemexpress.comimmune-system-research.com

In Vitro Enzyme Inhibition Kinetics (e.g., Kᵢ, IC₅₀ against ITK)

In vitro studies have established this compound as a potent inhibitor of ITK. The inhibition constant (Kᵢ) of this compound against ITK has been determined to be 0.09 nM. medchemexpress.comimmune-system-research.commedchemexpress.comadooq.commedkoo.comadooq.commedchemexpress.commybiosource.com The IC₅₀ value, representing the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity under specific experimental conditions, is closely related to the Kᵢ, although it can be influenced by factors such as substrate concentration. ncifcrf.govsigmaaldrich.com The low Kᵢ value indicates a high binding affinity and potent inhibition of ITK by this compound. medchemexpress.comimmune-system-research.comsigmaaldrich.com

Parameter Value Target
Kᵢ 0.09 nM ITK

Selectivity Profiling Against Other Kinases (e.g., Tec family members)

This compound has been characterized as a selective ITK inhibitor. medchemexpress.comimmune-system-research.comadooq.commedchemexpress.commybiosource.comnih.gov Selectivity profiling is crucial to understand the potential off-target effects of a kinase inhibitor. The Tec family of tyrosine kinases includes other members such as resting lymphocyte kinase (RLK), Bruton's tyrosine kinase (Btk), tyrosine kinase expressed in hepatocellular carcinoma (Tec), and bone marrow expressed kinase (Bmx). immune-system-research.com While ITK and RLK are prominently involved in TCR signaling, Tec is also expressed in T cells. immune-system-research.comguidetopharmacology.org Studies have indicated that this compound maintains kinase selectivity, and a correlation between the basicity of its solubilizing elements and off-target antiproliferative effects has been observed, which can reduce cytotoxicity while maintaining kinase selectivity. immune-system-research.comnih.gov

Mechanism of ITK Inhibition by this compound

This compound exerts its inhibitory effect through modulating ITK catalytic activity and downstream signaling events. guidetopharmacology.orgmedchemexpress.commedchemexpress.com

Impact on ITK Catalytic Activity

This compound directly inhibits the catalytic activity of ITK. guidetopharmacology.org The potent binding affinity reflected by the low Kᵢ value of 0.09 nM suggests that this compound effectively interferes with the enzyme's ability to phosphorylate its substrates. medchemexpress.comimmune-system-research.commedchemexpress.comadooq.commedkoo.comadooq.commedchemexpress.commybiosource.com An X-ray crystal structure of this compound bound to ITK has been obtained, providing insights into the molecular interactions underlying this inhibition. immune-system-research.comnih.govmdpi.com

Modulation of Downstream Substrate Phosphorylation (e.g., PLC-γ) in Cell Lines

ITK functions downstream of the TCR to mediate the phosphorylation of PLCγ1. guidetopharmacology.orgimmune-system-research.com This phosphorylation is a critical step in the activation of PLCγ1, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and activate protein kinase C. nih.gov this compound has been shown to inhibit PLC-γ phosphorylation in Jurkat cells stimulated via the T-cell receptor with an IC₅₀ of 4 nM. medchemexpress.comimmune-system-research.commedchemexpress.commedchemexpress.com This demonstrates that this compound effectively blocks a key downstream event in ITK signaling within a cellular context.

Cellular Event Inhibitor IC₅₀ Cell Line Stimulation
PLC-γ phosphorylation 4 nM Jurkat TCR

Effects on Intracellular Signaling Cascades Stimulated by T-Cell Receptor Activation

TCR activation triggers a cascade of intracellular signaling events essential for T cell function. nih.gov ITK is a critical component of this cascade, acting downstream of proximal signaling molecules like LCK and ZAP-70 and upstream of key effectors like PLCγ1. guidetopharmacology.orgimmune-system-research.compromega.com By inhibiting ITK, this compound modulates these downstream signaling pathways activated by TCR engagement. The inhibition of PLC-γ phosphorylation by this compound in TCR-stimulated Jurkat cells is a direct example of its impact on this cascade. medchemexpress.comimmune-system-research.commedchemexpress.commedchemexpress.com ITK's role in T cell development and effector function, particularly in Th2 cell function, highlights the broader implications of ITK inhibition by compounds like this compound on T cell-mediated immune responses. immune-system-research.com

Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound affect its potency, selectivity, and other pharmacological properties. These studies guide the rational design of improved ITK inhibitors.

Exploration of Substituent Effects on Binding Affinity and Cellular Activity SAR studies involve systematically modifying different parts of the this compound structure and evaluating the impact of these changes on binding affinity to ITK and cellular activity (e.g., inhibition of PLC-γ phosphorylation in cells)medchemexpress.comimmune-system-research.com. The correlation between the basicity of solubilizing elements in ITK inhibitors and off-target antiproliferative effects has been identified, suggesting that modifying these elements can reduce cytotoxicity while maintaining kinase selectivitymedchemexpress.comimmune-system-research.com. The inclusion of a cyclopropane ring with a difluoromethylene moiety in this compound has been shown to enhance potency, likely due to favorable interactions within the lipophilic pocket of ITKsci-hub.ru.

Data Table: Potency of this compound

TargetAssay TypeValueUnitReference
ITKKi0.09nM medchemexpress.comimmune-system-research.commedchemexpress.com
PLC-γ phosphorylation (Jurkat cells)IC504nM medchemexpress.comimmune-system-research.com

Insights into Structural Features Dictating Desired Pharmacological Profiles

Research into ITK inhibitors, including this compound, has focused on identifying structural features that contribute to enhanced potency, selectivity, and reduced toxicity. Early work on related tetrahydroindazole compounds, such as GNE-9822, revealed potent ITK inhibition but also off-target binding and cytotoxicity, including significant inhibition of the human ether-a-go-go-related gene (hERG) potassium channel mdpi.comsci-hub.ru. These liabilities highlighted the need for structural optimization to improve the pharmacological profile.

A key insight gained during the development of this compound was the correlation between the basicity of solubilizing elements in ITK inhibitors and off-target antiproliferative effects medchemexpress.comimmune-system-research.com. Reducing the basicity of tetrahydroindazole compounds was found to be associated with reduced cytotoxicity sci-hub.ru. This led to the modification of the GNE-9822 structure, specifically the replacement of a basic dimethylaminoethyl side chain with a cyclic sulfone moiety mdpi.comsci-hub.ru. This modification resulted in compound 69 (a precursor to this compound), which demonstrated excellent inhibition of ITK enzyme activity and PLC-γ phosphorylation in Jurkat cells, along with a desirable reduction in cytotoxicity sci-hub.ru.

Further optimization focused on increasing ITK inhibitory potency. This was achieved by modifying the geminal dimethyl substituent to a difluorocyclopropyl methyl group, leading to the identification of this compound (compound 70) sci-hub.ru. This structural change was designed to enhance interactions between the inhibitor and a lipophilic pocket near Phe435 in the ITK active site sci-hub.ru.

X-ray co-crystal structures of this compound bound to ITK have provided detailed insights into the binding interactions immune-system-research.commdpi.com. The amide hydrogen of this compound donates a hydrogen bond to the carbonyl group of Met438 mdpi.com. The pyrazole ring plays a crucial role in anchoring the molecule within the hinge region of the kinase through the formation of two hydrogen bonds: one with the NH of Met438 and another with the carbonyl of Glu436 mdpi.com. The cyclic sulfone ring influences the orientation of the phenyl ring towards Phe437 mdpi.com. Additionally, the difluoromethylene group occupies a hydrophobic region within the binding site mdpi.com.

Comparative studies with related compounds, such as GNE-9822, have shown that this compound possesses several advantages, including increased potency against ITK (Ki of 0.09 nM) and reduced toxicity medchemexpress.comimmune-system-research.commdpi.com. This compound also effectively inhibits PLC-γ phosphorylation in Jurkat cells stimulated by T-cell receptor activation, with an IC50 of 4 nM medchemexpress.comimmune-system-research.commedchemexpress.com. The six-membered sulfone ring in this compound has been found to be optimal for potency against ITK compared to five-membered or open-chain sulfones, as well as the corresponding six-membered sulfinyl (S=O) mdpi.com.

The structural modifications incorporated into this compound, particularly the introduction of the cyclic sulfone and the difluorocyclopropyl methyl group, were critical in achieving a favorable pharmacological profile characterized by potent and selective ITK inhibition and reduced off-target effects medchemexpress.comimmune-system-research.commdpi.comsci-hub.ru.

Key Pharmacological Data for this compound

ParameterValueAssay/ContextCitation
ITK Ki0.09 nMEnzymatic assay medchemexpress.comimmune-system-research.commedchemexpress.com
PLC-γ phosphorylation IC504 nMJurkat cells stimulated by TCR medchemexpress.comimmune-system-research.commedchemexpress.com
hERG inhibition (% at 10 µM)6.8%Compared to GNE-9822 (88%) mdpi.com
Aqueous Solubility3.9 µMCompared to GNE-9822 (17.4-fold less soluble) mdpi.comnih.gov

Conclusion

ITK is a critical Tec family kinase that plays a central role in T-cell development, activation, and function by mediating key signaling events downstream of the TCR, including PLC-γ1 phosphorylation and calcium mobilization. Its involvement in various immune-mediated processes and certain lymphomas highlights its potential as a therapeutic target. GNE-4997 is a potent and selective ITK inhibitor with a tetrahydroindazole structure. Preclinical in vitro studies have demonstrated its ability to inhibit ITK enzyme activity and block downstream signaling like PLC-γ phosphorylation in cells. Structural analysis has provided detailed insights into how this compound binds to the ITK kinase domain. While detailed in vivo efficacy data for this compound were not extensively presented in the provided information, the rationale for targeting ITK and findings from ITK knockout models suggest its potential utility in treating T-cell mediated diseases. Further research, including comprehensive in vivo studies and potentially clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound.

Advanced Methodologies and Future Research Directions

Cutting-Edge In Vitro and Ex Vivo Research Techniques

Advanced in vitro and ex vivo models provide valuable platforms for studying the effects of ITK inhibitors like GNE-4997 in environments that more closely mimic physiological conditions compared to traditional cell culture.

Application of Organoid and Organ-on-Chip Models in ITK Research

Organoid and organ-on-chip models represent significant advancements in recapitulating the complexity of human tissues and organs in a controlled laboratory setting. Organoids are three-dimensional self-assembling cellular structures that can mimic the architecture and function of their corresponding organs. Organ-on-chip technology integrates microfluidics to create dynamic environments that simulate blood flow and cellular interactions within a tissue-like structure.

These models hold considerable potential for ITK research. Given ITK's critical role in T cell function and development, organoid models of lymphoid tissues or organs affected by T cell-mediated inflammation could be utilized to study the impact of this compound on T cell behavior, differentiation, and interaction with other cell types within a more native microenvironment. Similarly, incorporating immune cells into organ-on-chip systems that model inflammatory conditions could provide dynamic insights into how this compound modulates immune cell trafficking, activation, and cytokine production in a perfusable system. While specific studies detailing the use of this compound in these exact models were not found, the application of organoid and organ-on-chip technologies in studying immune responses and kinase inhibitors is an active area of research, suggesting their relevance for future investigations with this compound.

High-Throughput Screening Platforms for Identifying Novel ITK Modulators

High-throughput screening (HTS) is a well-established methodology used to rapidly assess large libraries of compounds for their ability to modulate a specific biological target or pathway. This approach is fundamental in the early stages of drug discovery for identifying potential lead compounds. ITK, as a kinase, is a suitable target for HTS assays aimed at identifying inhibitors or modulators of its enzymatic activity or downstream signaling.

Indeed, ITK inhibitors have been discovered through HTS campaigns. This compound itself is mentioned in the context of ITK inhibitors and their utility in HTS and high content screening programs, indicating its relevance as a tool compound or a result of such screening efforts. HTS platforms typically involve miniaturized assays in multi-well plates, automated liquid handling, and sensitive detection methods to measure the effect of each compound on ITK activity or ITK-mediated cellular responses. Future research could involve HTS to identify new chemical scaffolds with ITK inhibitory activity, potentially with improved properties compared to existing inhibitors, or to screen for compounds that modulate ITK through allosteric mechanisms.

Single-Cell Omics Approaches for Dissecting ITK's Role in Immune Subsets

Single-cell omics technologies, such as single-cell RNA sequencing, single-cell proteomics, and single-cell genomics, enable the comprehensive molecular profiling of individual cells within a heterogeneous population. These methods are revolutionizing the understanding of complex biological systems, including the immune system, by revealing cell-to-cell variability that is masked in bulk analyses.

Given that ITK is primarily expressed in T cells and plays distinct roles in different T helper cell subsets (e.g., Th1, Th2, Th17), single-cell omics approaches are highly relevant to ITK research nih.gov. Applying single-cell RNA sequencing after treatment with this compound could reveal how ITK inhibition affects the transcriptional profiles of various T cell subsets, providing insights into altered differentiation states, cytokine production, and functional reprogramming at a single-cell resolution. This level of detail is crucial for understanding the precise impact of ITK inhibition on the complex cellular landscape of the immune response. While direct studies of this compound using single-cell omics were not explicitly found in the provided snippets, the application of single-cell omics in studying T cell biology and the effects of targeted therapies on immune subsets is well-established and represents a key future direction for research with ITK inhibitors.

Computational and Bioinformatic Approaches

Computational and bioinformatic methods are indispensable tools in modern drug discovery and target validation, complementing experimental approaches by providing predictive capabilities and enabling the analysis of large biological datasets.

Molecular Modeling and Dynamics Simulations to Predict ITK-Inhibitor Interactions

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structures of molecules and predict their interactions. In the context of ITK research, these methods are employed to understand how inhibitors like this compound bind to the ITK enzyme, to identify key interaction sites, and to predict binding affinity.

The existence of an X-ray crystal structure of this compound bound to ITK is particularly valuable for these studies nih.gov. This structural information provides a high-resolution snapshot of the inhibitor-target complex, which can be used as a starting point for molecular dynamics simulations to explore the stability of the complex, the conformational changes of ITK upon inhibitor binding, and the dynamics of the interaction over time. Molecular modeling can also be used to design new ITK inhibitors with improved potency, selectivity, and pharmacokinetic properties by predicting how structural modifications to the inhibitor molecule would affect its binding to ITK and off-target proteins.

Network Pharmacology and Pathway Analysis to Identify Broader Biological Impact

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases by analyzing biological networks. This methodology moves beyond the traditional one-drug-one-target paradigm to understand the multi-target effects of drugs and their impact on interconnected biological pathways.

Unexplored Research Avenues and Gaps

Despite progress in understanding the role of ITK in T cell signaling and the development of inhibitors like this compound, significant opportunities exist for further preclinical research. These include a deeper investigation into ITK's multifaceted roles across diverse immunological contexts, the exploration of combinatorial therapeutic strategies, and the development of more refined disease models.

Investigation of ITK's Role in Diverse Immunological Contexts and Autoimmune Disorders (preclinical)

ITK plays a critical role in T cell activation, differentiation, and signaling biorxiv.org. Preclinical studies with ITK inhibitors have demonstrated effects on the differentiation of T helper cell subsets, influencing the balance between Th1, Th2, Th17, and regulatory T cells (Tregs) biorxiv.orgbiospace.comgcs-web.comcorvuspharma.com. While ITK inhibition has shown promise in murine models of various inflammatory and autoimmune diseases such as asthma, pulmonary fibrosis, systemic sclerosis, psoriasis, and acute graft versus host disease, the precise mechanisms by which this compound modulates immune responses in a wider array of autoimmune disorders warrant further detailed preclinical investigation biorxiv.orgbiospace.comgcs-web.comcorvuspharma.comgcs-web.com.

Specific areas for preclinical exploration with this compound include its impact on:

Understudied Autoimmune Diseases: Expanding preclinical evaluation of this compound in models of autoimmune conditions beyond those already explored for ITK inhibitors, to understand its potential in diseases with distinct immunological drivers.

Specific Immune Cell Subsets: Delving deeper into the effects of this compound on less characterized immune cell populations where ITK may play a role, such as natural killer (NK) cells beyond their general mention gcs-web.com, or specific dendritic cell subsets, and their interactions with T cells in the context of autoimmune pathogenesis.

Tissue-Specific Immunity: Investigating the effects of this compound on ITK-mediated signaling within specific tissues affected by autoimmune diseases, as immune regulation can vary significantly depending on the tissue microenvironment.

Long-term Immune Modulation: Assessing the long-term consequences of ITK inhibition by this compound on immune memory and the potential for sustained remission or altered disease course in preclinical models of chronic autoimmune conditions.

This compound has been characterized as a potent ITK inhibitor with a Ki of 0.09 nM and an IC50 for inhibiting PLC-γ phosphorylation in Jurkat cells of 4 nM medchemexpress.com. Further preclinical studies are needed to translate this biochemical potency into detailed functional outcomes across various immune cell types and disease models relevant to autoimmune disorders.

Preclinical Combinatorial Research Strategies with Complementary Immunomodulatory Agents

The complex nature of many autoimmune and inflammatory diseases often necessitates multi-modal therapeutic approaches. Preclinical research exploring the combination of this compound with other immunomodulatory agents represents a significant unexplored avenue. Combining ITK inhibition with agents targeting different pathways involved in immune activation, inflammation, or tissue damage could offer synergistic benefits, potentially leading to enhanced efficacy or the ability to use lower doses of individual agents.

Potential preclinical combinatorial strategies involving this compound could include:

Combining with Inhibitors of Other Kinases: Investigating combinations with inhibitors of other kinases involved in T cell signaling or downstream inflammatory pathways, such as JAK inhibitors or SYK inhibitors, to understand potential synergistic or additive effects on immune modulation.

Combining with Biologic Agents: Exploring combinations with existing biologic therapies targeting specific cytokines (e.g., TNF-α, IL-6, IL-17) or cell surface markers, to assess whether ITK inhibition can enhance or broaden the therapeutic response.

Combining with Agents Modulating Treg Function: Given ITK's influence on Treg differentiation biospace.comcorvuspharma.com, combinations with agents known to promote Treg expansion or function could be explored to potentially enhance immune tolerance.

Combining with Therapies Targeting Specific Disease Mechanisms: In specific autoimmune disease models, combining this compound with agents that address unique pathological features of that disease (e.g., anti-fibrotic agents in models of systemic sclerosis) could be investigated.

Preclinical studies are crucial to evaluate the efficacy, potential synergy, and mechanistic basis of such combinations involving this compound before considering clinical translation.

Development of Novel ITK-Associated Disease Models for Preclinical Research

While existing murine models have been valuable in demonstrating the potential of ITK inhibition biorxiv.orgbiospace.comgcs-web.comcorvuspharma.com, the development and utilization of novel or more refined preclinical models could provide deeper insights into ITK's role and the effects of this compound. Current models may not fully recapitulate the complexity and heterogeneity of human autoimmune diseases.

Areas for development in preclinical modeling include:

Humanized Mouse Models: Utilizing humanized mouse models that incorporate components of the human immune system could provide a more relevant platform for evaluating the effects of this compound on human T cells and immune responses in vivo.

Genetically Engineered Models: Developing or employing genetically engineered mouse models with inducible ITK expression or specific ITK mutations relevant to human disease associations could help dissect the precise contributions of ITK to disease initiation and progression.

Ex Vivo and Organoid Models: Developing complex ex vivo systems or organoid models derived from human tissues affected by autoimmune diseases could allow for the study of this compound's effects in a more physiologically relevant microenvironment.

Models Reflecting Disease Heterogeneity: Creating or selecting preclinical models that better reflect the heterogeneity observed in human autoimmune diseases, including different disease subtypes or stages, could help identify patient populations most likely to benefit from ITK inhibition with this compound.

Q & A

Q. What is the primary mechanism of action of GNE-4997 in modulating T-cell signaling pathways?

this compound is a potent, selective inhibitor of interleukin-2-inducible T-cell kinase (ITK), with a binding affinity (Ki) of 0.09 nM. It blocks ITK-mediated phosphorylation of phospholipase C-gamma (PLC-γ) in T-cell receptor (TCR)-stimulated Jurkat cells (IC50: 4 nM), thereby suppressing downstream signaling critical for T-cell activation . Methodologically, researchers should validate ITK inhibition via Western blotting for phospho-PLC-γ or ITK kinase activity assays using purified enzyme systems.

Q. How does this compound achieve selectivity for ITK over closely related kinases?

Structural studies reveal that this compound anchors to ITK through hydrogen bonds between its amide hydrogen and Met438’s carbonyl group, while the pyrazole ring forms additional bonds with Met438’s NH and Glu436’s carbonyl. The cyclic sulfone substituent optimizes orientation within the hydrophobic pocket near Phe437, minimizing interactions with off-target kinases like hERG (only 6.8% inhibition at 10 µM) . Researchers should perform kinase selectivity panels (e.g., DiscoverX) to confirm specificity.

Q. What are the recommended solubility and formulation protocols for in vitro studies?

this compound has limited aqueous solubility (3.9 µM) but dissolves in DMSO (up to 10 mM). For cellular assays, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1%). For in vivo formulations, use 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or PEG400-based vehicles to enhance bioavailability . Always validate solubility via nephelometry or HPLC before experimentation.

Q. What experimental models are appropriate for studying this compound’s immunomodulatory effects?

Jurkat cells (T-cell leukemia line) are standard for TCR-stimulation assays. Primary human T-cells or murine models (e.g., ovalbumin-challenged mice) can assess cytokine suppression (e.g., IL-2, IL-13). For toxicity profiling, use hERG-expressing HEK293 cells to evaluate cardiac risk .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro potency (Ki) and cellular activity (IC50) of this compound?

The 44-fold difference between Ki (0.09 nM) and cellular IC50 (4 nM) may stem from cell permeability limitations or efflux pump activity. To address this:

  • Optimize formulation using SBE-β-CD or lipid nanoparticles to enhance cellular uptake.
  • Perform intracellular concentration measurements via LC-MS/MS.
  • Use ITK-overexpressing cell lines to amplify signal-to-noise ratios .

Q. How do structural modifications in this compound reduce off-target cytotoxicity compared to earlier analogs?

Replacing the dimethylamino side chain in analogs (e.g., GNE-9822) with a cyclic sulfone reduced hERG inhibition from 88% to 6.8% at 10 µM. The sulfone’s lower basicity decreases off-target antiproliferative effects while maintaining ITK potency. Researchers should conduct structure-activity relationship (SAR) studies focusing on solubilizing group pKa and steric effects .

Q. What experimental approaches validate target engagement in complex biological systems?

  • Use cellular thermal shift assays (CETSA) to confirm ITK binding in lysates or live cells.
  • Employ CRISPR/Cas9-generated ITK-knockout cells as negative controls.
  • Perform phosphoproteomics to map downstream signaling perturbations .

Q. How does this compound’s selectivity profile compare to other ITK inhibitors in preclinical development?

Unlike broad-spectrum kinase inhibitors, this compound exhibits >100-fold selectivity over Tec-family kinases (e.g., BTK) and minimal activity against JAK or MAP4K4. Cross-testing against panels like Eurofins KinaseProfiler is critical to confirm specificity .

Q. What pharmacokinetic challenges arise in translating this compound to in vivo models?

Low aqueous solubility and rapid clearance (t1/2 <2 hours in mice) limit efficacy. Solutions include:

  • Prodrug strategies (e.g., phosphate esters) to improve solubility.
  • Sustained-release formulations (e.g., PLGA microspheres).
  • Co-administration with CYP3A4 inhibitors to reduce metabolism .

Q. How can researchers assess this compound’s synergy with checkpoint inhibitors in immuno-oncology?

Combine this compound with anti-PD-1/PD-L1 agents in syngeneic tumor models (e.g., MC38 colon cancer). Measure tumor-infiltrating lymphocyte (TIL) activation and cytokine profiles (e.g., IFN-γ, granzyme B) to quantify synergistic effects .

Methodological Considerations

  • Data Interpretation : Address discrepancies between biochemical (Ki) and cellular (IC50) data by accounting for membrane permeability and intracellular drug concentrations.
  • Quality Control : Batch-test solubility and purity via HPLC (>98% purity required for reproducibility) .
  • Ethical Compliance : Adhere to institutional guidelines for primary T-cell isolation and animal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-4997
Reactant of Route 2
Reactant of Route 2
GNE-4997

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.